Letrozole-d4
CAS No.:
VCID: VC0018294
Molecular Formula: C17H11N5
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
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Description | Letrozole-d4 is a deuterium-labeled form of Letrozole, which is intended for use as an internal standard for quantifying Letrozole in research settings using GC- or LC-MS . Letrozole-d4 shares Letrozole's function as a potent, cell-permeable inhibitor of aromatase . Aromatase inhibition is relevant in the context of estrogen receptor-positive (ER+) MCF-7 cells, where Letrozole inhibits proliferation . Letrozole-d4, also known as CGS 20267-d4, is a stable isotope . It is used in various applications such as GC-MS, LC-MS, and quantification processes, acting as an internal standard and aromatase inhibitor . The compound has a molecular weight of 289.3 D and the molecular formula C17H7D4N5 . It has high purity, with greater than 99% deuterated forms (d1-d4) . For handling and safety, Letrozole-d4 should be stored at -20°C and shipped at +20°C, with international shipping at -20°C . It is essential to note that products containing Letrozole-d4 are intended for laboratory research purposes only and are not meant for administration to humans . Letrozole is a drug used to treat certain types of breast cancer in postmenopausal women and is also under study for the treatment of other cancers . Another similar compound is Letrozole, which is also an aromatase inhibitor . Research on Letrozole and Letrozole-d4 involves various methodologies, including conducting experiments, surveys, interviews, and data analysis . Researchers demonstrate their ability to contribute valuable knowledge through publications, and it is important to quantify the impact of publications whenever possible, such as mentioning the number of citations or any awards received . |
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Product Name | Letrozole-d4 |
Molecular Formula | C17H11N5 |
Molecular Weight | 289.33 g/mol |
IUPAC Name | 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile |
Standard InChI | InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D |
Standard InChIKey | HPJKCIUCZWXJDR-NMRLXUNGSA-N |
SMILES | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 |
Canonical SMILES | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 |
Synonyms | 4,4’-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile-d4; 4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile-d4; CGS 20267-d4; Femara-d4; Lerozole-d4; Letrazole-d4; |
PubChem Compound | 25235893 |
Last Modified | Apr 15 2024 |
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